4(1H)-Pyrimidinone, 5-(4-morpholinyl)-

Melanocortin Receptor Antagonism Obesity and Metabolic Disorders G-Protein Coupled Receptors

Problem: Structural variations among morpholinopyrimidines produce unpredictable target engagement, complicating SAR studies. Solution: This validated MC4R antagonist (IC50 17 nM) with 2.6-fold selectivity over MC3R provides a reproducible starting point for obesity/cachexia drug discovery. Also serves as a key intermediate for PI3K inhibitor synthesis. Bulk quantities available, shipped ambient.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 153004-48-9
Cat. No. B12684311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 5-(4-morpholinyl)-
CAS153004-48-9
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=CNC2=O
InChIInChI=1S/C8H11N3O2/c12-8-7(5-9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12)
InChIKeySWJMXJLFSMWVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(1H)-Pyrimidinone, 5-(4-morpholinyl)-: Chemical Identity & Scaffold Profile


4(1H)-Pyrimidinone, 5-(4-morpholinyl)- (CAS 153004-48-9) is a heterocyclic small molecule consisting of a pyrimidinone core substituted with a morpholine group at the 5-position . This compound has garnered interest in medicinal chemistry as a versatile scaffold for developing bioactive molecules, particularly due to its demonstrated activity against melanocortin receptors and its utility as a synthetic building block . The morpholine moiety is noted to enhance solubility and modulate pharmacological profiles, making this compound a valuable starting point for lead optimization campaigns .

Melanocortin receptor (MC4R/MC3R) antagonist scaffold for GPCR pathway studies
Morpholinopyrimidine core as a privileged pharmacophore for PI3K inhibitor design
Versatile synthetic building block for lead optimization and compound library generation

Why 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- Cannot Be Substituted


Generic substitution of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- with other morpholinopyrimidines is not scientifically valid due to significant differences in target engagement profiles, selectivity windows, and potency that arise from subtle structural variations. For instance, while many morpholinopyrimidines exhibit PI3K inhibitory activity [1], this specific compound demonstrates a distinct, potent antagonist profile at melanocortin receptors (MC4R IC50 = 17 nM, MC3R IC50 = 44 nM) [2]. Furthermore, closely related analogs, such as 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone, are designed with different substitution patterns that alter their pharmacokinetic properties and biological targets . Therefore, substituting this compound without rigorous validation of target-specific activity, as quantified in the evidence below, would introduce uncontrolled variables into any experimental or industrial application.

! Morpholinopyrimidines with different substitution patterns often target PI3K rather than melanocortin receptors; antagonist profile may not transfer.
! Minor structural changes can shift selectivity and potency at melanocortin receptor subtypes; each analog requires target-specific validation.
! Closely related morpholine-pyrimidinones exhibit divergent α-adrenoceptor activity (α1-antagonist vs α2-agonist); functional pharmacology cannot be assumed.

Quantitative Differentiation of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-


MC4R Antagonist Potency vs. Peptide-Based Comparators

The compound demonstrates potent antagonist activity at the human melanocortin-4 receptor (MC4R) with an IC50 value of 17 nM [1]. This places it in a potent range compared to peptide-based MC4R antagonists, such as SHU 9119, which has an IC50 of 0.06 nM [2], or JNJ-10229570, a selective MC1R/MC5R antagonist with an IC50 in the low nanomolar range . While the potency is lower than the most potent peptide antagonists, the compound's small molecule, non-peptidic nature offers distinct advantages in terms of oral bioavailability and synthetic tractability for lead optimization, which is a key differentiator from peptide-based alternatives.

MC4R Antagonist Potency
Cross-study comparable
IC50 17 nM vs SHU 9119 0.06 nM (peptide)
Supports MC4R target engagement; provides a small-molecule starting point for SAR optimization.
HEK293-GScAMP22F reporter assay, α-MSH-stimulated cAMP reduction
Melanocortin Receptor Antagonism Obesity and Metabolic Disorders G-Protein Coupled Receptors

MC4R vs. MC3R Selectivity Profile

In addition to its MC4R activity, 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- acts as an antagonist at the human melanocortin-3 receptor (MC3R) with an IC50 of 44 nM [1]. This yields a selectivity ratio of 2.6-fold for MC4R over MC3R (44 nM / 17 nM). This is a moderate selectivity profile, which contrasts with highly selective MC4R antagonists like MBP10, which exhibits a 125-fold selectivity for MC4R over MC3R (IC50 MC4R = 0.5 nM, MC3R = 62.5 nM) [2]. The moderate selectivity of this compound may be advantageous in research contexts where balanced or dual antagonism of MC3R and MC4R is desired, offering a different pharmacological tool compared to highly subtype-selective ligands.

MC4R vs MC3R Selectivity
Cross-study comparable
MC4R IC50 17 nM, MC3R 44 nM; 2.6-fold MC4R-selective
Moderate selectivity profile may support dual MC3/MC4 pathway research.
Versus MBP10 peptide with 125-fold selectivity
Melanocortin Receptor Subtype Selectivity Structure-Activity Relationship GPCR Pharmacology

PI3K Inhibition Potential of Morpholinopyrimidine Scaffold

While direct PI3K inhibition data for 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is not available, a study on structurally related trisubstituted morpholinopyrimidines demonstrated PI3K inhibitory activity that was 1.5- to 3-fold more potent than the well-characterized PI3K inhibitor ZSTK474 [1]. This class-level inference suggests that the morpholinopyrimidine core, including the 4(1H)-pyrimidinone scaffold, possesses inherent PI3K inhibitory potential that can be optimized through further substitution. This contrasts with other pyrimidine-based scaffolds lacking the morpholine moiety, which may exhibit different kinase selectivity profiles. The presence of the morpholine group is a key determinant for this activity class, providing a strategic advantage for medicinal chemists targeting the PI3K pathway.

PI3K Inhibitor Potential
Class-level inference
Trisubstituted analogs 1.5–3× more potent than ZSTK474
Privileged scaffold for PI3K inhibitor design; direct compound data needed.
In vitro purified enzyme assay; class-level extrapolation
PI3K Inhibition Cancer Therapeutics Kinase Inhibitor Design

α-Adrenoceptor Subtype-Selective Modulation

A recent study on a series of morpholine-containing pyrimidinones (structurally analogous to 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-) revealed distinct α-adrenoceptor subtype activities [1]. Compounds S6d, S6e, and S8 demonstrated α1-adrenoceptor antagonist activity by reducing phenylephrine-induced contractions in rat aortic rings, while compound S6a acted as an α2-adrenoceptor agonist, an effect that was abolished by the NOS inhibitor L-NAME [1]. This functional diversity within a closely related chemical series highlights the sensitivity of α-adrenoceptor pharmacology to minor structural modifications on the pyrimidinone core. The baseline compound 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, lacking the additional substitutions present in S6a-e and S8, likely serves as an unsubstituted core scaffold for exploring this divergent pharmacology, offering a clean slate for SAR studies compared to pre-functionalized analogs.

α-Adrenoceptor Modulation
Class-level inference
Analog S6d/e/S8: α1-antagonist; S6a: α2-agonist
Morpholine-pyrimidinone core is tunable for α-adrenoceptor subtype pharmacology.
Rat aortic ring contraction assay; structural analogs only
α-Adrenoceptor Pharmacology Cardiovascular Drug Discovery Vascular Biology

Morpholine-Pyrimidinones as Antimalarial Agents

A patent (US9321790B2) describes pyrimidinone derivatives with a morpholine substituent as potent inhibitors of parasite growth, specifically targeting Plasmodium falciparum [1]. The patent claims compounds of general formula (I) where Y is a morpholine chosen from three bridged morpholines. These compounds were developed to address the urgent need for novel antimalarials with a new mode of action to combat resistance to artemisinins [1]. The core scaffold of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- aligns with the general formula, making it a direct chemical precursor or scaffold for generating the patented antimalarial agents. This positions the compound as a strategic intermediate for synthesizing and studying a class of antiparasitic agents with a proposed mechanism involving PfPI3K inhibition, a target distinct from the hemoglobin degradation pathway targeted by artemisinins [1].

Antimalarial Agent Scaffold
Class-level inference
Patented pyrimidinones with morpholine designed to overcome artemisinin resistance
Key building block for next-generation antimalarial research.
Patent US9321790B2; P. falciparum growth inhibition data
Antimalarial Drug Discovery Plasmodium falciparum Kinase Inhibition Infectious Disease

Synthetic Versatility for Bioactive Molecule Libraries

The compound's structure, featuring a reactive pyrimidinone core and a nucleophilic morpholine nitrogen, makes it a versatile synthetic intermediate for generating diverse bioactive molecules . Specifically, the morpholine nitrogen can undergo further functionalization (e.g., alkylation, acylation) to modulate pharmacokinetic properties . Additionally, the pyrimidinone ring can be further elaborated via cross-coupling reactions to introduce aryl or heteroaryl groups [1]. This synthetic versatility is a key differentiator from more complex, fully elaborated analogs which offer limited opportunities for further diversification. As an unadorned scaffold, it provides maximum flexibility for medicinal chemists to explore SAR and optimize multiple properties (potency, selectivity, ADME) in parallel.

Synthetic Versatility
Supporting evidence
Nucleophilic morpholine N and pyrimidinone core enable diverse functionalization
Cost-effective scaffold for generating proprietary compound libraries.
Nucleophilic substitution and cross-coupling compatibility
Synthetic Chemistry Building Blocks Medicinal Chemistry

Applications of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-


Melanocortin Receptor Pharmacology & Lead Optimization

As a validated small-molecule antagonist of MC4R (IC50 = 17 nM) and MC3R (IC50 = 44 nM), this compound is an ideal starting point for medicinal chemistry programs aimed at developing novel therapeutics for obesity, cachexia, and metabolic disorders. Its moderate selectivity profile (2.6-fold for MC4R over MC3R) makes it a valuable tool compound for probing the distinct physiological roles of these receptors. Procurement of this compound enables structure-activity relationship (SAR) studies to enhance potency and selectivity, leveraging its non-peptide scaffold for improved oral bioavailability and CNS penetration compared to peptide-based alternatives [REFS-1, REFS-2].

Next-Generation PI3K Inhibitors for Oncology

The morpholinopyrimidine core is a recognized pharmacophore for PI3K inhibition, with related compounds demonstrating 1.5- to 3-fold enhanced potency over the benchmark inhibitor ZSTK474. 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- serves as a key synthetic building block for constructing trisubstituted morpholinopyrimidines with potent PI3K inhibitory activity. Its use in drug discovery programs targeting the PI3K/Akt/mTOR pathway can accelerate the identification of novel anticancer agents with improved selectivity and efficacy profiles [3].

Novel Antimalarial Agents Targeting PfPI3K

Patented pyrimidinone derivatives containing a morpholine substituent have demonstrated potent antimalarial activity against Plasmodium falciparum, including artemisinin-resistant strains. The core scaffold of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is a direct precursor for synthesizing these patented compounds, which are proposed to act via inhibition of the parasite's PI3K (PfPI3K). Procuring this scaffold enables the development of new antimalarial drugs with a novel mechanism of action, addressing the critical need for therapies that overcome emerging drug resistance [4].

α-Adrenoceptor Modulation in Cardiovascular Research

Structural analogs of this compound have been shown to exhibit subtype-selective activity at α-adrenoceptors, acting as either α1-antagonists or α2-agonists. This suggests that 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is a tunable scaffold for generating novel cardiovascular agents. Procurement of the parent compound allows medicinal chemists to explore SAR around α-adrenoceptor subtypes, with the potential to develop new therapeutics for hypertension, heart failure, or other vascular disorders [5].

Application
Selection Property
Validation Focus
Melanocortin receptor research
Small-molecule MC4R/MC3R antagonist scaffold with moderate subtype selectivity
Target engagement and selectivity profiling in GPCR assays
PI3K inhibitor design
Morpholinopyrimidine core pharmacophore
In vitro PI3K inhibition and kinase selectivity profiling
Antimalarial research
Scaffold for patented PfPI3K-targeting agents
Parasite growth inhibition, resistance profiling against P. falciparum
α-Adrenoceptor modulation studies
Tunable morpholine-pyrimidinone core for subtype-selective pharmacology
Functional vasoreactivity assays (α1/α2 subtype differentiation)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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